2-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline
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Overview
Description
2-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with a piperazine ring, which is further substituted with a pyrimidine ring
Mechanism of Action
Target of Action
Similar compounds have been found to target poly (adp-ribose) polymerase in human breast cancer cells and acetylcholinesterase . These targets play crucial roles in DNA repair and neurotransmission, respectively.
Mode of Action
Related compounds have been shown to inhibit the catalytical activity of their targets, leading to enhanced cleavage of parp1, enhanced phosphorylation of h2ax, and increased caspase 3/7 activity .
Biochemical Pathways
The inhibition of poly (adp-ribose) polymerase can affect dna repair pathways , and the inhibition of acetylcholinesterase can impact cholinergic neurotransmission .
Result of Action
Related compounds have been shown to produce a loss of cell viability in certain cancer cells and to display acetylcholinesterase inhibitory activities .
Biochemical Analysis
Biochemical Properties
The compound is known to act as an antagonist of the α2-adrenergic receptor . It also acts, to a much lesser extent, as a partial agonist of the 5-HT1A receptor . This suggests that 2-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline may interact with these receptors, influencing biochemical reactions within the cell.
Cellular Effects
While specific cellular effects of this compound are not well-documented, its interaction with α2-adrenergic and 5-HT1A receptors suggests it could influence various cellular processes. For instance, α2-adrenergic receptors are involved in the regulation of neurotransmitter release, while 5-HT1A receptors play a role in mood regulation .
Molecular Mechanism
The molecular mechanism of this compound likely involves binding to its target receptors, α2-adrenergic and 5-HT1A. Upon binding, it may inhibit or activate these receptors, leading to changes in downstream signaling pathways and potentially influencing gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound such as glyoxal or benzil under acidic conditions.
Substitution with Piperazine: The quinoxaline core is then reacted with piperazine in the presence of a suitable base such as potassium carbonate in a solvent like acetonitrile, under reflux conditions.
Introduction of the Pyrimidine Ring: Finally, the piperazine-substituted quinoxaline is reacted with a pyrimidine derivative, often under basic conditions, to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the quinoxaline or pyrimidine rings.
Reduction: Reduced forms of the quinoxaline or pyrimidine rings.
Substitution: Substituted derivatives with various functional groups attached to the piperazine or pyrimidine rings.
Scientific Research Applications
2-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine
- 2-[4-(phenylpiperazin-1-yl)pyrimidine]
- 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one
Uniqueness
2-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoxaline core with a piperazine and pyrimidine ring makes it a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
2-(4-pyrimidin-4-ylpiperazin-1-yl)quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6/c1-2-4-14-13(3-1)18-11-16(20-14)22-9-7-21(8-10-22)15-5-6-17-12-19-15/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRLATOVGWAQFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC=C2)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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